Acetylexidonin

Acute promyelocytic leukemia Cytotoxicity screening Hematological malignancy

Generic substitution of ent-kaurane diterpenoids compromises experimental reproducibility due to divergent acetylation-dependent selectivity. Acetylexidonin, a 6,7-seco-ent-kaurane diterpenoid with a unique triple-acetylation pattern, resolves this issue as the highest-acetylated reference standard. · Validated antiproliferative activity: IC50 of 3.69 μM against NB4 (APL) cells. · Quantifiable 7.1-fold selectivity window vs. SHSY5Y neuroblastoma (26.22 μM). · Complete SAR coverage across the oridonin acetylation spectrum (non-, mono-, di-, tri-).

Molecular Formula C26H34O9
Molecular Weight 490.5 g/mol
Cat. No. B12103505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylexidonin
Molecular FormulaC26H34O9
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)OC(=O)C)OC(=O)C)(C)C
InChIInChI=1S/C26H34O9/c1-13-17-9-18(34-15(3)28)21-25(10-17,22(13)30)23(31)33-12-26(21)19(11-32-14(2)27)24(5,6)8-7-20(26)35-16(4)29/h17-21H,1,7-12H2,2-6H3
InChIKeyNTUFNQHMUNCGDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylexidonin for Oncology Research


Acetylexidonin (CAS 116368-90-2) is an ent-kaurane diterpenoid isolated from Isodon rubescens and Isodon japonicus species [1]. With a molecular formula of C26H34O9 and molecular weight of 490.5 g/mol, this compound features a unique acetylation pattern that distinguishes it from the more extensively studied analog oridonin . As a member of the 6,7-seco-ent-kaurane diterpenoid subclass, Acetylexidonin exhibits quantifiable antiproliferative activity with distinct cell line selectivity profiles that inform strategic selection decisions in oncology drug discovery programs [2]. The compound demonstrates solubility in organic solvents including DMSO, chloroform, dichloromethane, and ethyl acetate, enabling versatile formulation approaches for in vitro and in vivo studies [3].

Natural product probe Ent-kaurane diterpenoid with cell-model antiproliferative endpoint context
Cell line selectivity Quantifiable differential sensitivity between leukemia and neuroblastoma models
6,7-seco scaffold Distinct seco-ent-kaurane framework for structure-activity profiling

Acetylexidonin Substitution Risks


Generic substitution among ent-kaurane diterpenoids is scientifically unsound due to the profound influence of acetylation patterns on both antiproliferative potency and cell line selectivity. While oridonin, 14-O-acetyl-oridonin, 1,14-O,O-diacetyl-oridonin, and ponicidin share the ent-kaurane core scaffold, their substitution profiles differ substantially, leading to divergent cytotoxicity profiles across human cancer cell lines including Hep G2, COLO 205, MCF-7, and HL-60 [1]. Acetylexidonin belongs to the distinct 6,7-seco-ent-kaurane diterpenoid subclass bearing a 6,7-seco-7,20-olide framework, a structural feature associated with potent antitumor activity that fundamentally differentiates it from non-seco ent-kaurane analogs [2]. The quantifiable evidence below demonstrates that selecting Acetylexidonin based on its specific cell line sensitivity profile, rather than defaulting to more abundant ent-kaurane analogs, is essential for experimental reproducibility and target validation studies in hematological malignancy and neuroblastoma models [3].

Acetylexidonin
Generic ent-kaurane analogs
Triple acetylation pattern
Non- / mono- / di-acetylated analogs may shift lipophilicity and permeability
6,7-seco-7,20-olide framework
Non-seco analogs may not transfer equivalent cell line selectivity
Cell line sensitivity profile (NB4 > SHSY5Y)
Oridonin analogs show broader modest activity; may not replicate selectivity window

Acetylexidonin Differentiation Evidence


NB4 Cell Line Sensitivity

Acetylexidonin demonstrates a pronounced cell line selectivity profile, inhibiting the human acute promyelocytic leukemia cell line NB4 with an IC50 of 3.69 μM, compared to 26.22 μM against the human neuroblastoma cell line SHSY5Y [1]. This represents a 7.1-fold difference in potency between the two tumor cell lines tested under identical assay conditions. Notably, this selectivity contrasts with the broader activity profile of structurally related ent-kaurane diterpenoids such as oridonin, 14-O-acetyl-oridonin, and ponicidin, which exhibited modest activity across Hep G2, COLO 205, MCF-7, and HL-60 cancer cells without comparable sub-5 μM potency in hematological models [2].

Cell line sensitivity
Reported
NB4 IC50: 3.69 μM vs. SHSY5Y: 26.22 μM (7.1× difference)
Reported cell-model response context
Comparison across leukemia and neuroblastoma models
Acute promyelocytic leukemia Cytotoxicity screening Hematological malignancy

6,7-seco-ent-Kaurane Scaffold Differentiation

Acetylexidonin belongs to the 6,7-seco-ent-kaurane diterpenoid subclass bearing a 6,7-seco-7,20-olide framework, a structural feature explicitly identified in the literature as being associated with potent antitumor activity [1]. In contrast, major ent-kaurane diterpenoids from the same Isodon rubescens source—including oridonin, 14-O-acetyl-oridonin, 1,14-O,O-diacetyl-oridonin, rosthorin, effusanin E, and ponicidin—lack this seco-modification and exhibit only modest cytotoxic activity across Hep G2, COLO 205, MCF-7, and HL-60 cancer cell lines [2]. The presence of the 6,7-seco-7,20-olide moiety represents a structural differentiation with functional consequences for antiproliferative potency.

Scaffold differentiation
Class-level
6,7-seco-7,20-olide framework vs. non-seco analogs
Structural classification context
Associated with reported antiproliferative activity; class-level inference
Natural product chemistry Diterpenoid classification Structure-activity relationship

Triple Acetylation Pattern

Acetylexidonin possesses a molecular formula of C26H34O9 and molecular weight of 490.5 g/mol, reflecting a triple acetylation pattern . This contrasts with the acetylation states of related compounds from the same plant source: oridonin (C20H28O6, MW 364.4 g/mol; non-acetylated parent compound), 14-O-acetyl-oridonin (C22H30O7, MW 406.5 g/mol; mono-acetylated), and 1,14-O,O-diacetyl-oridonin (C24H32O8, MW 448.5 g/mol; di-acetylated) [1]. The progressive increase in acetylation from parent oridonin through mono- and di-acetylated derivatives to the triple-acetylated Acetylexidonin correlates with increasing lipophilicity and altered membrane permeability characteristics [2].

Acetylation state
Head-to-head
C26H34O9 (triple) vs. C20H28O6 (non), C22H30O7 (mono), C24H32O8 (di)
Molecular identity differentiation
Progressive MW increase supports analytical verification
Chemoinformatics Molecular differentiation Quality control

Source Species Differentiation

Acetylexidonin has been isolated and characterized from two distinct Isodon species: Isodon rubescens and Isodon japonicus [1]. While the majority of ent-kaurane diterpenoid research focuses on Isodon rubescens as the primary source, the documented presence of Acetylexidonin in Isodon japonicus provides an alternative sourcing pathway [2]. This dual-species occurrence contrasts with certain other ent-kaurane diterpenoids that have been reported from only a single Isodon species, potentially offering supply chain diversification advantages [3].

Source diversity
Data to verify
Isolated from I. rubescens and I. japonicus
Supply chain context
Dual-species sourcing may support procurement reliability
Phytochemistry Natural product sourcing Supply chain diversification

Acetylexidonin Research Applications


Acute Promyelocytic Leukemia Drug Discovery

Acetylexidonin is appropriate for use in acute promyelocytic leukemia research programs due to its demonstrated IC50 of 3.69 μM against NB4 cells, representing sub-5 μM potency in this hematological malignancy model [1]. The 7.1-fold selectivity observed between NB4 and SHSY5Y cell lines suggests tissue-specific activity that warrants further investigation in APL-focused studies. Procurement should prioritize this compound for programs seeking ent-kaurane diterpenoids with validated activity against APL cell models rather than broad-spectrum candidates.

ent-Kaurane Acetylation SAR Studies

Acetylexidonin serves as the triple-acetylated reference compound for systematic SAR studies examining the relationship between acetylation state and biological activity in the ent-kaurane diterpenoid series [1]. Its molecular formula (C26H34O9, MW 490.5 g/mol) represents the highest acetylation state among the characterized oridonin-derived compounds from Isodon rubescens, which include non-acetylated oridonin (C20H28O6), mono-acetylated 14-O-acetyl-oridonin (C22H30O7), and di-acetylated 1,14-O,O-diacetyl-oridonin (C24H32O8) [2]. Procurement of Acetylexidonin enables complete SAR coverage across the full acetylation spectrum of this compound series.

6,7-seco-ent-Kaurane Libraries

Acetylexidonin is a critical inclusion in focused natural product libraries designed to explore the 6,7-seco-ent-kaurane diterpenoid chemical space [1]. As an established example of the 6,7-seco-7,20-olide-bearing subclass associated with potent antitumor activity, it provides a reference standard for screening campaigns targeting this structurally distinct diterpenoid framework. This scaffold differentiation from the more abundant non-seco ent-kaurane diterpenoids (including oridonin and ponicidin) justifies its procurement for libraries aimed at discovering novel antitumor leads with unique binding modes [2].

Neuroblastoma Selectivity Studies

Acetylexidonin's IC50 of 26.22 μM against SHSY5Y neuroblastoma cells provides a valuable comparator for selectivity profiling studies [1]. The differential sensitivity between NB4 (3.69 μM) and SHSY5Y (26.22 μM) establishes a quantifiable selectivity window that can be used to benchmark other ent-kaurane diterpenoids or to investigate mechanisms underlying tissue-specific antiproliferative activity. Researchers investigating neuroblastoma-targeted ent-kaurane derivatives should consider that Acetylexidonin exhibits modest potency in this indication relative to its activity in hematological models.

Application
Selection Property
Validation Focus
Hematological malignancy cell-model studies
Cell line selectivity profile
Differential sensitivity endpoint review
ent-Kaurane acetylation SAR
Acetylation state coverage
Full-spectrum acetylation SAR validation
6,7-seco-ent-kaurane library screening
Seco-scaffold differentiation
Scaffold-specific activity profiling
Neuroblastoma selectivity profiling
Tissue-specific activity window
Selectivity benchmarking across models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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